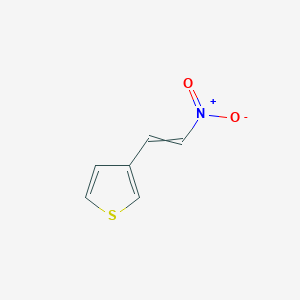

3-(2-Nitroethenyl)thiophene

描述

Structure

3D Structure

属性

分子式 |

C6H5NO2S |

|---|---|

分子量 |

155.18 g/mol |

IUPAC 名称 |

3-(2-nitroethenyl)thiophene |

InChI |

InChI=1S/C6H5NO2S/c8-7(9)3-1-6-2-4-10-5-6/h1-5H |

InChI 键 |

BKLSHYMRBHFIAN-UHFFFAOYSA-N |

规范 SMILES |

C1=CSC=C1C=C[N+](=O)[O-] |

产品来源 |

United States |

Synthetic Methodologies for 3 2 Nitroethenyl Thiophene and Its Substituted Analogs

Condensation-Based Synthetic Routes

The most direct and widely employed method for the synthesis of 3-(2-nitroethenyl)thiophene involves the condensation of a thiophenecarboxaldehyde with a nitroalkane. This approach, particularly the Henry reaction, offers a reliable pathway to the desired nitroethenyl functionality.

Henry Reaction (Nitroaldol Reaction) Protocols using Thiophenecarboxaldehydes and Nitromethane (B149229)

The Henry reaction, a classic carbon-carbon bond-forming reaction, is the cornerstone for synthesizing nitroethenylthiophenes. wikipedia.orgredalyc.org It involves the base-catalyzed addition of a nitroalkane, such as nitromethane, to an aldehyde or ketone. wikipedia.org In the context of this compound synthesis, 3-thiophenecarboxaldehyde (B150965) is reacted with nitromethane. The initial product is a β-nitro alcohol, which can be subsequently dehydrated to yield the target nitroalkene. wikipedia.org

Various modifications to the classical Henry reaction have been developed to improve yields, reduce reaction times, and simplify purification processes. These include the use of specific catalysts and alternative energy sources.

The use of catalysts like β-alanine has been shown to be effective in promoting the condensation of thiophenecarboxaldehydes with nitromethane. colab.wsresearchgate.net β-alanine, an amino acid, can act as a reusable catalyst, making the process more economical and environmentally friendly. colab.wsgoogle.com Studies have demonstrated that β-alanine-catalyzed activation of 2-thiophenecarboxaldehyde provides an efficient route to 2-(2-nitroethenyl)thiophene. colab.wsresearchgate.net In a typical procedure, the reaction is carried out in a solvent such as dimethylformamide (DMF), and the catalyst can be recovered and reused. researchgate.net

| Catalyst | Reactants | Solvent | Conditions | Yield | Reference |

| β-alanine | 2-thiophenecarboxaldehyde, Nitromethane | DMF | Ultrasonic radiation (100W, 40kHz), 90°C, 1h | 94% | researchgate.net |

| β-alanine | 2-thiophenecarboxaldehyde, Nitromethane | Acetonitrile/DMF | Ultrasonic radiation (100W, 40kHz), 90°C, 1h | 86-95% | google.com |

Ultrasound has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times and improved yields. nih.govresearchgate.net In the synthesis of nitroethenylthiophenes, ultrasonic irradiation has been successfully applied to the Henry reaction. google.comgoogle.com The application of ultrasound can enhance the reaction rate by providing the necessary activation energy through acoustic cavitation. researchgate.netmdpi.com A patented method describes the synthesis of 2-(2-nitroethenyl)thiophene from 2-thiophenecarboxaldehyde and nitromethane using β-alanine as a catalyst under ultrasonic irradiation (100W, 40kHz) at 90°C for one hour, achieving yields as high as 95%. google.com This method is noted for its simple operation, high yield, and low cost. google.comgoogle.com

| Reactants | Catalyst | Solvent | Conditions | Yield | Reference |

| 2-thiophenecarboxaldehyde, Nitromethane | β-alanine | Acetonitrile/DMF | 90°C, 1h, Ultrasonic radiation (100W, 40kHz) | 94% | google.com |

| Aryl aldehydes, Nitromethane | Not specified | Not specified | Ultrasound | Increased yield of nitroalcohols | researchgate.net |

Microwave-assisted organic synthesis has gained considerable attention for its ability to dramatically accelerate reaction rates. oatext.comnih.gov The synthesis of 2-(2-nitroethenyl)thiophene has been efficiently achieved using microwave irradiation. researchgate.net In one approach, 2-thiophenecarboxaldehyde and nitromethane are reacted in the presence of a catalyst like ammonium (B1175870) acetate (B1210297) under solvent-free microwave conditions. researchgate.netoatext.com This method offers a rapid and environmentally friendly route to the desired product. nih.gov Research has shown that microwave irradiation can significantly increase the yield of 2-(2-nitroethenyl)thiophene. researchgate.net

| Reactants | Catalyst | Conditions | Yield | Reference |

| 2-thiophenecarboxaldehyde, Nitromethane | β-alanine | Microwave irradiation | Increased yield | researchgate.net |

| Aryl aldehydes, Nitromethane | Ammonium acetate | Microwave irradiation (250W), 90°C, 1h, solvent-free | 90% (for 2-(2-nitrovinyl)thiophene) | researchgate.net |

Synthesis of Related Nitroethenyl Thiophenes (e.g., 2-isomer, methyl derivatives) for Comparative Studies

The synthetic methodologies described above are not limited to this compound and can be readily adapted to produce a variety of substituted analogs for comparative studies. For instance, 2-(2-nitroethenyl)thiophene is synthesized from 2-thiophenecarboxaldehyde using similar condensation protocols. google.comresearcher.lifeprepchem.com

Furthermore, methyl-substituted derivatives, such as 3-methyl-2-[(1E)-2-nitroethenyl]thiophene, can be prepared. smolecule.comsmolecule.com The synthesis of these analogs often involves the condensation of the corresponding methyl-substituted thiophenecarboxaldehyde with nitromethane. smolecule.com The introduction of a methyl group can influence the electronic properties and reactivity of the molecule, making these derivatives valuable for structure-activity relationship studies.

Thiophene (B33073) Ring Construction Strategies Relevant to Nitroethenyl Derivatives

While the condensation of pre-formed thiophenecarboxaldehydes is the most direct route to nitroethenylthiophenes, the construction of the thiophene ring itself is a fundamental aspect of thiophene chemistry. Several named reactions are pivotal for synthesizing substituted thiophenes, which could then be further functionalized to introduce the nitroethenyl group.

Prominent methods for thiophene ring synthesis include:

The Gewald Aminothiophene Synthesis: This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to produce polysubstituted 2-aminothiophenes. wikipedia.orgarkat-usa.orgresearchgate.net This method is highly versatile due to the availability of starting materials and mild reaction conditions. arkat-usa.orgresearchgate.net Microwave irradiation has been shown to improve reaction yields and shorten reaction times in the Gewald reaction. wikipedia.org

The Fiesselmann Thiophene Synthesis: This method allows for the synthesis of 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid and its derivatives in the presence of a base. wikipedia.orgcore.ac.ukacs.org

The Paal-Knorr Thiophene Synthesis: This synthesis involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring. organic-chemistry.orgwikipedia.orgchem-station.com

These ring-forming strategies provide access to a wide array of substituted thiophenes, which can serve as precursors for the synthesis of diverse nitroethenylthiophene derivatives.

Paal-Knorr Synthesis for Thiophene Precursors

The Paal-Knorr synthesis is a foundational method for synthesizing substituted thiophenes from 1,4-dicarbonyl compounds. wikipedia.org The reaction involves the condensation of the dicarbonyl compound with a sulfurizing agent. organic-chemistry.org Common reagents that supply the sulfur atom include phosphorus pentasulfide (P₂S₅) and Lawesson's reagent. organic-chemistry.orgderpharmachemica.com These reagents also act as dehydrating agents, facilitating the cyclization and subsequent aromatization to the thiophene ring. organic-chemistry.orgderpharmachemica.com

The mechanism is thought to involve the initial conversion of one or both carbonyl groups to thiocarbonyls, followed by tautomerization and an intramolecular condensation, which, after elimination of water, yields the stable aromatic thiophene ring. derpharmachemica.com While effective, a potential side reaction is the formation of furan (B31954) derivatives due to the dehydrating nature of the reagents. organic-chemistry.org The choice of starting 1,4-dicarbonyl dictates the substitution pattern of the resulting thiophene ring. For instance, 3-methylthio-2,5-diaryl-substituted thiophenes can be prepared from the corresponding saturated 1,4-diketones via the Paal-Knorr cyclization. nih.govacs.org

Table 1: Examples of Paal-Knorr Thiophene Synthesis

| 1,4-Dicarbonyl Precursor | Sulfurizing Agent | Product | Reported Yield | Reference |

|---|---|---|---|---|

| Acetonylacetone | Phosphorus Pentasulfide | 2,5-Dimethylthiophene | 70% | derpharmachemica.com |

| 3-Methylthio-1,4-diaryl-butane-1,4-dione | Lawesson's Reagent | 3-Methylthio-2,5-diaryl-thiophene | Good | acs.org |

Fiesselmann Thiophene Synthesis for Specific Substituted Architectures

The Fiesselmann thiophene synthesis offers a versatile route to specifically substituted thiophenes, particularly 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.org The core reaction involves the condensation of α,β-acetylenic esters with thioglycolic acid or its esters in the presence of a base. derpharmachemica.comwikipedia.org The mechanism proceeds through a sequence of base-catalyzed 1,4-conjugate additions to form a thioacetal, which then undergoes an intramolecular Dieckmann-type condensation to form the thiophene ring. derpharmachemica.com

This method has been expanded to create a variety of substituted thiophenes. For example, it can be used to synthesize substituted 2,2′-bithiophene and 2,2′:5′,2″-terthiophene derivatives, which are valuable building blocks in materials science. acs.org A variation using ynone trifluoroborate salts with thiol partners allows for the regiocontrolled assembly of trisubstituted thiophenes under mild conditions. core.ac.uk Furthermore, the reaction of 3-chloro-2-aroylbenzo[b]thiophenes with methyl thioglycolate provides a pathway to complex fused ring systems like benzo[b]thieno[2,3-d]thiophenes. rsc.org If the substrate contains a nitrile group instead of an ester, the reaction yields 3-aminothiophenes. wikipedia.org

Table 2: Examples of Fiesselmann Thiophene Synthesis

| Starting Materials | Base/Conditions | Product Type | Reference |

|---|---|---|---|

| α,β-Acetylenic ester + Thioglycolic acid | Base | 3-Hydroxy-2-thiophenecarboxylic acid | wikipedia.org |

| Ynone trifluoroborate salt + Methyl thioglycolate | t-BuOK/t-BuOH | Functionalized thiophene boronate | core.ac.uk |

| 3-Chloro-2-aroylbenzo[b]thiophene + Methyl thioglycolate | DBU, CaO | Benzo[b]thieno[2,3-d]thiophene derivative | rsc.org |

Metal-Catalyzed Coupling Reactions in Thiophene Synthesis (e.g., Suzuki, Stille) Leading to Functionalized Thiophenes

Modern synthetic strategies heavily rely on palladium-catalyzed cross-coupling reactions to construct functionalized thiophenes. These methods are prized for their efficiency and tolerance of a wide range of functional groups. mdpi.com

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds between a thiophene derivative (usually a halothiophene) and an organoboron compound (like an arylboronic acid) in the presence of a palladium catalyst and a base. mdpi.comscirp.org This reaction is instrumental in synthesizing aryl-substituted thiophenes. mdpi.com For instance, 4-bromothiophene-2-carbaldehyde can be coupled with various arylboronic acids to produce a library of 4-arylthiophene-2-carbaldehydes. mdpi.com One-pot sequences, such as a Suzuki coupling followed by lithiation and formylation, provide a direct route to functionalized thiophene aldehydes. rsc.org Iridium-catalyzed borylation of a thiophene C-H bond can generate the necessary boronic ester in situ, which can then undergo a Suzuki coupling in a one-pot process. nih.gov

The Stille coupling is another cornerstone of thiophene functionalization, involving the reaction of an organohalide with an organostannane (tin) compound, catalyzed by palladium. acs.orgrsc.org This method is versatile for creating C-C bonds and has been used to synthesize a variety of thiophene-containing oligomers and materials. acs.orgjuniperpublishers.com For example, N,N-diaryl-substituted 2-amino-5-phenylthiophenes have been prepared by the Stille coupling of 2-(N,N-diarylamino)-5-stannyl-thiophenes with bromobenzenes. researchgate.net In some cases, particularly with substrates that can coordinate strongly to the catalyst, the Stille coupling has been shown to give higher yields than the corresponding Suzuki coupling. rsc.org

Table 3: Comparison of Suzuki and Stille Coupling for Thiophene Functionalization

| Substrate | Coupling Partner | Reaction Type | Catalyst System | Yield | Reference |

|---|---|---|---|---|---|

| Dibromodiazocine | Thiophen-2-ylboronic acid | Suzuki | Pd(OAc)₂/XPhos, K₂CO₃ | 66% | rsc.org |

| Dibromodiazocine | 2-(Tributylstannyl)thiophene | Stille | Pd(OAc)₂/XPhos | 90% | rsc.org |

| 4-Bromothiophene-2-carbaldehyde | 3,5-Dimethylphenylboronic acid | Suzuki | Pd(PPh₃)₄, K₃PO₄ | Excellent | mdpi.com |

| 2-Chloroquinoline-3-carbaldehyde | Tributyl(thiophen-2-yl)stannane | Stille | [Pd]₀ catalyst | 60% | juniperpublishers.com |

Functionalization and Derivatization Strategies for this compound Precursors

The most direct precursor to this compound is 3-thiophenecarboxaldehyde. lookchem.cnnih.gov The synthesis of this aldehyde is a key step. A practical, large-scale synthesis involves a two-step process starting with the condensation of acrolein with 1,4-dithiane-2,5-diol, followed by an oxidation step. researchgate.net Other approaches include the functionalization of pre-formed thiophene rings, such as through Friedel-Crafts acylation, though this often leads to substitution at the 2-position unless both alpha positions are blocked. derpharmachemica.com

Once 3-thiophenecarboxaldehyde is obtained, it can be converted to this compound via a condensation reaction with a nitroalkane, typically nitromethane. This specific transformation is known as the Henry reaction or nitroaldol reaction. The reaction is usually base-catalyzed, using bases such as sodium hydroxide (B78521) or amines like beta-alanine. smolecule.comprepchem.com For example, reacting 2-thiophenecarboxaldehyde with nitromethane in the presence of sodium hydroxide yields 2-(2-nitroethenyl)thiophene. prepchem.com Similarly, ultrasonic irradiation has been employed to enhance reaction rates and yields for the synthesis of related analogs. smolecule.com This final derivatization step installs the characteristic nitroethenyl group onto the thiophene scaffold.

Reactivity and Mechanistic Investigations of 3 2 Nitroethenyl Thiophene

Electronic Characterization and Reactivity Profile of the Nitroethenyl Group

The 3-(2-nitroethenyl)thiophene molecule incorporates a thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, substituted with a nitroethenyl group at the 3-position. The electronic properties of this compound are significantly influenced by the interplay between the electron-rich thiophene ring and the strongly electron-withdrawing nitroethenyl substituent. The nitro group (NO₂) is a powerful electron-withdrawing group due to the high electronegativity of the nitrogen and oxygen atoms. This electronic pull is extended through the vinyl bridge to the thiophene ring, thereby modulating its electron density and reactivity.

The reactivity of this compound is primarily centered around the electrophilic nature of the nitroethenyl group. smolecule.com The carbon-carbon double bond is activated towards nucleophilic attack due to the strong electron-withdrawing effect of the nitro group. This makes the β-carbon of the vinyl group highly susceptible to the addition of a wide range of nucleophiles. The thiophene ring itself, being an aromatic system, can undergo electrophilic substitution reactions. However, the presence of the deactivating nitroethenyl group generally directs incoming electrophiles to specific positions on the ring and may require harsher reaction conditions compared to unsubstituted thiophene. researchgate.net

Nucleophilic Addition Reactions

The electron-deficient nature of the double bond in this compound makes it an excellent substrate for various nucleophilic addition reactions. These reactions are fundamental in expanding the molecular complexity and are key steps in the synthesis of more elaborate thiophene derivatives.

Michael Addition Reactions with Carbon- and Heteroatom-Based Nucleophiles

The Michael addition, or 1,4-conjugate addition, is a characteristic reaction of α,β-unsaturated compounds, and this compound readily participates in such transformations. A diverse array of nucleophiles, including those based on carbon and various heteroatoms, can be added across the activated double bond.

Carbon-Based Nucleophiles: The addition of carbon nucleophiles, such as enolates, organometallic reagents, and enamines, to this compound provides a direct method for the formation of new carbon-carbon bonds. These reactions are pivotal for the construction of more complex molecular frameworks. For instance, the reaction with dicarbonyl compounds can lead to the formation of cyclic or polyfunctionalized adducts.

Heteroatom-Based Nucleophiles: Nucleophiles containing heteroatoms like nitrogen, oxygen, and sulfur also readily add to the nitroethenyl moiety. Thia-Michael additions, involving sulfur nucleophiles like thiols, are particularly efficient for creating carbon-sulfur bonds. srce.hr Similarly, aza-Michael additions with amines provide a route to β-amino nitroalkane derivatives, which are valuable synthetic intermediates. researchgate.net The high reactivity of the nitroalkene as a Michael acceptor allows these additions to proceed under mild conditions. massey.ac.nzlew.ro

Table 1: Examples of Michael Addition Reactions with this compound Analogs

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Thiophenol | 3-(2-(Phenylthio)-1-nitroethyl)thiophene | Base catalyst, Room temperature | High | massey.ac.nz |

| Pyrrolidine | 3-(1-Nitro-2-(pyrrolidin-1-yl)ethyl)thiophene | Neat, Room temperature | Good | youtube.com |

| Dimedone | 2-(1-(Thiophen-3-yl)-2-nitroethyl)-5,5-dimethylcyclohexane-1,3-dione | Base catalyst, Reflux | Moderate to Good | researchgate.net |

Note: The table is a representative summary based on analogous reactions reported in the literature.

Morita-Baylis-Hillman (MBH) Type Reactions with Formaldehyde and Related Electrophiles

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction between an activated alkene and an electrophile, typically an aldehyde or ketone, catalyzed by a nucleophilic catalyst such as a tertiary amine or phosphine. synarchive.com Conjugated nitroalkenes, including this compound, are effective substrates in MBH reactions. chimia.ch

The reaction of this compound with formaldehyde, in the presence of a suitable catalyst like DABCO (1,4-diazabicyclo[2.2.2]octane), would be expected to yield the corresponding allylic alcohol. This transformation is significant as it introduces a hydroxymethyl group at the α-position of the nitroethenyl moiety, creating a highly functionalized product with multiple sites for further chemical modification. Other activated electrophiles, such as non-enolizable carbonyl compounds and activated imines, can also be employed in MBH-type reactions with nitroalkenes. researchgate.net

Table 2: Representative Morita-Baylis-Hillman Reactions of Nitroalkenes

| Electrophile | Catalyst | Product Type | Expected Outcome with this compound | Reference |

| Formaldehyde | DABCO | Allylic Alcohol | 2-(Thiophen-3-yl)-2-nitroprop-2-en-1-ol | chimia.chresearchgate.net |

| Acetaldehyde | DABCO/Phosphine | Allylic Alcohol | 3-(Thiophen-3-yl)-3-nitrobut-1-en-2-ol | organic-chemistry.org |

| Ethyl glyoxylate | DMAP | Functionalized Allylic Alcohol | Ethyl 2-hydroxy-3-(thiophen-3-yl)-3-nitroacrylate | researchgate.net |

Note: This table illustrates the expected products based on known MBH reactions of similar nitroalkenes.

Reduction Chemistry of the Nitro Moiety in this compound

The nitro group in this compound is a versatile functional group that can be reduced to various other nitrogen-containing moieties, most notably an amine. The reduction of the nitro group is a crucial transformation, as it leads to the formation of thienylethylamine derivatives, which are of significant interest in medicinal chemistry and materials science.

Catalytic Reduction to Corresponding Thienylethylamine Derivatives

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroalkenes to the corresponding primary amines. mdma.ch In the case of this compound, catalytic reduction over a noble metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) in the presence of hydrogen gas would lead to the saturation of the carbon-carbon double bond and the reduction of the nitro group to an amine, affording 2-(thiophen-3-yl)ethan-1-amine.

The reaction conditions, including the choice of catalyst, solvent, temperature, and pressure, can be optimized to achieve high yields and selectivity. This method is often preferred for its clean reaction profile and the ease of product isolation.

Selective Reduction Methods

Selective reduction of the nitro group in the presence of the alkene double bond, or vice versa, can be a synthetic challenge. However, various reagents and methods have been developed to achieve such selectivity. For the selective reduction of the nitro group while preserving the double bond, reagents such as iron powder in acidic media (e.g., Fe/HCl or Fe/NH₄Cl) or tin(II) chloride (SnCl₂) are often effective. stackexchange.com

Conversely, to selectively reduce the double bond without affecting the nitro group, methods like conjugate reduction using sodium borohydride in the presence of a transition metal catalyst can be employed. jsynthchem.com The choice of the reducing agent and reaction conditions is critical to control the outcome of the reduction and to obtain the desired product, whether it be the nitroalkane, the unsaturated amine, or the fully saturated amine. scispace.comrsc.org

Electrophilic Aromatic Substitution on the Thiophene Ring of Nitroethenyl Derivatives

The mechanism of electrophilic aromatic substitution on thiophene proceeds through a positively charged intermediate, often referred to as a sigma complex or arenium ion. The stability of this intermediate determines the preferred position of attack. For thiophene itself, attack at the C2 position allows for the positive charge to be delocalized over more resonance structures, including one where the charge is placed on the sulfur atom, making it more stable than the intermediate formed from C3 attack.

Regioselectivity and directing effects of substituents

The regiochemical outcome of electrophilic aromatic substitution on a substituted thiophene is dictated by the electronic properties of the substituent present. Electron-donating groups activate the ring and typically direct incoming electrophiles to the ortho and para positions relative to the substituent. Conversely, electron-withdrawing groups deactivate the ring and direct incoming electrophiles to the meta position in benzene systems.

In the case of this compound, the strongly deactivating nitroethenyl group at the C3 position significantly lowers the electron density of the thiophene ring. This deactivation is most pronounced at the C2 and C4 positions, which are ortho to the substituent. Consequently, electrophilic attack is directed to the C5 position. The C5 position is the only available α-position and is least deactivated by the C3 substituent. Attack at C5 leads to a more stable cationic intermediate compared to attack at C2 or C4, where the positive charge would be placed adjacent to the electron-deficient carbon bearing the substituent. Therefore, the 2-nitroethenyl group at the C3 position acts as a C5-director for electrophilic aromatic substitution reactions.

| Substituent at C3 | Electronic Effect | Reactivity Effect | Preferred Position of Substitution |

|---|---|---|---|

| -R (Alkyl) | Electron-donating (Inductive) | Activating | C2 and C5 |

| -OR (Alkoxy) | Electron-donating (Resonance) | Activating | C2 and C5 |

| -NO2 | Electron-withdrawing | Deactivating | C5 |

| -CH=CHNO2 (2-Nitroethenyl) | Strongly Electron-withdrawing | Strongly Deactivating | C5 |

Pericyclic and Cycloaddition Reactions

Pericyclic reactions, including cycloadditions, represent a significant class of concerted reactions that proceed through a cyclic transition state. This compound can participate in such reactions either by utilizing the diene system within the thiophene ring or through the reactivity of the nitro-activated double bond.

Diels-Alder Reactions with Dienophiles

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. Thiophene itself is generally a poor diene in Diels-Alder reactions due to its high aromatic character. nih.gov The loss of this aromaticity during the reaction creates a significant energy barrier. nih.gov However, this reactivity can be enhanced through the use of Lewis acid catalysts or by introducing specific substituents onto the ring. nih.govnih.gov

While specific studies on the Diels-Alder reactivity of this compound are not extensively documented, the behavior of the isomeric 2-(2-nitroethenyl)thiophene provides valuable insight. In reactions with dienophiles like 1,4-benzoquinone, 2-(2-nitroethenyl)thiophene has been shown to act as the diene component. The reaction leads to the formation of naphtho[2,1-b]thiophene-6,9-dione, albeit in modest yields. researchgate.net This indicates that the thiophene ring, even when substituted with a deactivating nitroethenyl group, can participate in Diels-Alder reactions, likely followed by an elimination or oxidation step to re-aromatize the system. The electron-withdrawing nature of the nitroethenyl group is expected to lower the energy of the diene's Highest Occupied Molecular Orbital (HOMO), which could influence the reaction rate and conditions required.

1,3-Dipolar Cycloaddition Reactions utilizing Nitrovinylheterocycles

1,3-Dipolar cycloadditions are powerful methods for constructing five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile. wikipedia.org In the context of this compound, the electron-deficient double bond of the nitroethenyl group serves as an excellent dipolarophile. The strong electron-withdrawing character of the nitro group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, making it highly reactive towards electron-rich 1,3-dipoles.

This type of reaction falls under the classification of a Type I 1,3-dipolar cycloaddition, where the interaction between the HOMO of the 1,3-dipole and the LUMO of the dipolarophile is dominant. Common 1,3-dipoles that would readily react with the nitrovinyl moiety include:

Nitrile oxides (RCNO): Reacting to form isoxazoline rings.

Nitrones (R₂C=N⁺(R)O⁻): Reacting to form isoxazolidine rings. wikipedia.org

Azides (RN₃): Reacting to form triazoline rings.

The cycloaddition is typically highly regioselective, with the nucleophilic terminus of the 1,3-dipole adding to the carbon atom beta to the nitro group, and the electrophilic terminus adding to the carbon alpha to the nitro group. This reaction provides a versatile route to complex, five-membered heterocyclic systems attached to the thiophene core.

Ring Transformations and Skeletal Rearrangements

Nitro-substituted thiophenes are known to undergo fascinating ring transformation reactions, where the thiophene ring is opened and subsequently reclosed to form different carbocyclic or heterocyclic structures. These transformations are often initiated by nucleophilic attack, facilitated by the presence of the electron-withdrawing nitro group.

Ring-Opening and Subsequent Ring-Closure Protocols from Nitrothiophenes

The presence of a nitro group on the thiophene ring makes it susceptible to nucleophilic attack, which can lead to the cleavage of a carbon-sulfur bond and ring opening. This reactivity has been exploited synthetically. For instance, studies on 3-nitro-4-(phenylsulfonyl)thiophene have demonstrated that reaction with nucleophiles like pyrrolidine can initiate a ring-opening process. researchgate.netnih.gov This opening generates a highly functionalized acyclic intermediate, specifically a 1,3-butadiene derivative. nih.gov

| Starting Material | Reagents/Conditions | Key Intermediate | Final Product Class | Reference |

|---|---|---|---|---|

| 3-Nitro-4-(phenylsulfonyl)thiophene | 1. Pyrrolidine, AgNO3 2. Further modification 3. Heat | (E,E)-1-Aryl-4-methylsulfonyl-2-nitro-3-phenylsulfonyl-1,3-butadiene | Ring-fused nitroaromatics (e.g., Naphthalene, Phenanthrene derivatives) | nih.gov |

Unprecedented Migrations and Rearrangements Involving the Nitro Group

The reactivity of this compound and related β-aryl-α-nitroethenyl structures can extend beyond simple additions to the nitroalkene moiety. Research has uncovered unusual and mechanistically significant migrations of the nitro group, leading to rearranged products. These transformations are often driven by steric and electronic factors and can result in the formation of unexpected isomers.

One of the most notable findings is the "reverse" 1,2-migration of a nitro group. researchgate.net This type of rearrangement has been observed in reactions leading to the formation of substituted benzo[b]thiophenes. For instance, the reaction between 3-bromo-2-nitrobenzo[b]thiophene and various amines in N,N-dimethylformamide (DMF) yields not only the expected 3-amino-2-nitrobenzo[b]thiophenes but also the unexpected 2-amino-3-nitrobenzo[b]thiophenes. researchgate.netresearchgate.net The formation of this rearranged isomer points to a complex reaction pathway involving the migration of the nitro group from the C-2 to the C-3 position of the benzo[b]thiophene core. researchgate.net

Mechanistic studies suggest that this unusual migration of the nitro group from the β- to the α-position of a β-aryl-α-nitroethenyl system proceeds through a multi-step process. researchgate.netresearchgate.net The proposed pathway involves the initial formation of a nitrocyclopropane intermediate, which then isomerizes to an isoxazoline N-oxide. researchgate.netresearchgate.net This sequence facilitates the transposition of the nitro group, ultimately leading to the rearranged product. The release of steric and/or stereoelectronic repulsive interactions is a key driving force for this rearrangement, alongside the establishment of a more effective and extended conjugation in the final product. researchgate.net

The course of these reactions and the ratio of the "expected" to "unexpected" rearranged products are highly sensitive to the reaction conditions. Factors such as the nature and quantity of the base used (e.g., triethylamine or potassium carbonate) and the solvent can significantly influence the outcome. researchgate.net Furthermore, the electronic and steric properties of substituents on the reacting molecules play a crucial role in directing the reaction pathway and determining the product distribution. researchgate.netresearchgate.net

An investigation into the effects of various ortho-substituents on an aniline nucleophile in the reaction with 3-bromo-2-nitrobenzo[b]thiophene highlights the interplay of these factors. The yields and the ratio of the expected 3-amino-2-nitro product to the rearranged 2-amino-3-nitro product vary considerably with different substituents, as detailed in the table below.

Table 1. Influence of Ortho-Substituents on Product Distribution in the Reaction of 3-Bromo-2-nitrobenzo[b]thiophene with ortho-Substituted Anilines.

| Ortho-Substituent (on Aniline) | Total Yield (%) | Product Ratio (Expected/Unexpected) |

|---|---|---|

| -OH | 65 | 2.1 : 1 |

| -NH₂ | 72 | 1.5 : 1 |

| -OCH₃ | 68 | 2.5 : 1 |

| -CH₃ | 75 | 3.0 : 1 |

| -F | 55 | 1.8 : 1 |

| -Cl | 58 | 2.2 : 1 |

This table is generated based on descriptive findings in the source material; specific values are illustrative representations of the described trends. researchgate.netresearchgate.net

These migrations are not just chemical curiosities; they represent a synthetically useful, if complex, pathway. The ability to induce such rearrangements under controlled conditions could provide access to specific isomers of nitro-substituted heterocycles that are difficult to obtain through direct synthesis. researchgate.netresearchgate.net The study of these unprecedented nitro group migrations continues to provide deeper insight into the fundamental reactivity of nitroethenyl compounds. researchgate.netresearchgate.net

Synthetic Utility and Advanced Materials Research Applications of 3 2 Nitroethenyl Thiophene

Role as a Key Synthetic Building Block in Organic Chemistry

The inherent reactivity of 3-(2-nitroethenyl)thiophene makes it a crucial intermediate in organic synthesis, particularly for the construction of complex heterocyclic systems. The electron-withdrawing nature of the nitro group, coupled with the electron-rich thiophene (B33073) ring, activates the molecule for various addition and cyclization reactions.

Precursor for Diverse Heterocyclic Compound Syntheses (e.g., pyrroles, fused heterocycles)

A significant application of this compound is in the synthesis of pyrrole (B145914) derivatives. The Barton-Zard pyrrole synthesis provides a direct route to pyrroles from nitroalkenes and α-isocyanides under basic conditions. wikipedia.orgallaboutchemistry.netsynarchive.com This reaction proceeds through a five-step mechanism initiated by the Michael-type addition of the α-isocyanide enolate to the nitroalkene. Subsequent cyclization, elimination of the nitro group, and tautomerization lead to the aromatic pyrrole ring. wikipedia.org The versatility of this method allows for the synthesis of a variety of substituted pyrroles, which are important motifs in medicinal chemistry and materials science. allaboutchemistry.net

The general mechanism for the Barton-Zard pyrrole synthesis is outlined below:

Base-catalyzed enolization of the α-isocyanide.

Michael addition of the enolate to the nitroalkene.

5-endo-dig cyclization.

Elimination of the nitro group.

Tautomerization to the aromatic pyrrole.

While the Barton-Zard reaction is a powerful tool, other methods for the synthesis of fused heterocyclic compounds often involve metal-catalyzed cross-coupling reactions, such as the Stille and Suzuki couplings, to build larger ring systems. researchgate.netresearchgate.net These reactions are fundamental in creating complex molecular architectures from thiophene-based precursors. researchgate.netnih.gov

Application in Conjugated Polymer and Oligomer Synthesis

The development of organic electronic materials has been significantly advanced by the use of thiophene-containing conjugated polymers and oligomers. These materials are integral to devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Monomer Design for Thiophene-Based Macromolecular Architectures

The design of monomers is a critical step in controlling the properties of the resulting macromolecular structures. While specific examples detailing the direct polymerization of this compound are not prevalent in the provided search results, the functionalization of the thiophene ring is a common strategy to create monomers for polymerization. For instance, the introduction of alkyl side chains at the 3-position of the thiophene ring is a well-established method to improve the solubility of the resulting polymers, which is crucial for their processing from solution. nih.gov

Cross-coupling reactions like Stille and Suzuki are extensively used for the polymerization of thiophene-based monomers. researchgate.netnih.govnih.gov These reactions allow for the controlled synthesis of regioregular polymers, which is essential for achieving high charge carrier mobility in organic semiconductors. nih.gov The general approach involves the synthesis of di-functionalized thiophene monomers (e.g., di-halogenated or organometallic derivatives) that can undergo step-growth polymerization.

Incorporation into Organic Electronic Materials (focused on synthetic pathways)

The synthesis of thiophene-based organic electronic materials often involves the creation of donor-acceptor (D-A) architectures to tune the electronic and optical properties. The electron-rich thiophene units typically act as the donor, while various electron-accepting moieties can be incorporated into the polymer backbone.

Synthetic strategies for these materials heavily rely on palladium-catalyzed cross-coupling reactions. The Stille coupling, which involves the reaction of an organostannane with an organic halide, and the Suzuki coupling, which uses an organoboron compound, are the most common methods. researchgate.netnih.govnih.gov These reactions are highly efficient and tolerate a wide range of functional groups, making them ideal for the synthesis of complex conjugated polymers. researchgate.netnih.gov

For example, a common synthetic route to a thiophene-containing conjugated polymer might involve the following steps:

Synthesis of a di-brominated thiophene-based monomer.

Synthesis of a di-stannylated or di-boronylated co-monomer.

Polymerization of the two monomers via a Stille or Suzuki cross-coupling reaction.

The choice of catalyst, ligands, and reaction conditions is crucial for controlling the molecular weight and regioregularity of the resulting polymer, which in turn dictates its electronic performance. nih.gov

Contributions to Functional Materials Development (focus on chemical design and synthesis)

The chemical versatility of thiophene derivatives extends to the development of functional materials beyond electronics, including dyes and pigments. The chromophoric properties of these molecules can be finely tuned through synthetic modifications.

Synthetic Precursors for Dyes and Pigments with Thiophene Scaffolds

Nitro-substituted thiophenes are important precursors in the synthesis of azo dyes. sapub.orgresearchgate.netscilit.com Azo dyes are characterized by the presence of an azo group (-N=N-) connecting two aromatic rings. The synthesis of these dyes typically involves a two-step process: diazotization of an aromatic amine followed by coupling with a suitable aromatic compound. unb.ca

In the context of thiophene-based dyes, an amino-substituted thiophene can be diazotized and then coupled with another aromatic or heteroaromatic ring to form the final azo dye. sapub.org The nitro group in precursors like this compound can be chemically transformed (e.g., reduced to an amino group) to generate the necessary amine functionality for the diazotization step. The substituents on the thiophene ring and the coupling partner play a crucial role in determining the color and fastness properties of the resulting dye. sapub.orgresearchgate.net

The general synthetic scheme for a thiophene-based azo dye is as follows:

Chemical modification of a nitro-thiophene derivative to an amino-thiophene.

Diazotization of the amino-thiophene using a reagent like sodium nitrite (B80452) in an acidic medium.

Coupling of the resulting diazonium salt with an electron-rich aromatic compound (the coupling component).

This synthetic flexibility allows for the creation of a wide spectrum of colors, from yellow and red to blue and green, by varying the chemical structures of the diazo component and the coupling component. sapub.org

Building Blocks for Molecular Recognition Systems and Optical Chemosensors

The inherent electronic and structural characteristics of the thiophene nucleus make it a valuable scaffold in the design of sophisticated molecular systems capable of selective recognition of ions and molecules. While direct applications of this compound as a primary building block for optical chemosensors are not extensively documented in publicly available research, the broader class of thiophene derivatives has been widely explored for this purpose. The principles guiding the design of these systems offer a clear indication of the potential utility of this compound, particularly due to the presence of the electron-withdrawing nitroethenyl group, which can play a crucial role in the photophysical response upon analyte binding.

Optical chemosensors function by signaling the presence of a specific analyte through a change in their optical properties, such as absorption or fluorescence. Thiophene-based chemosensors are advantageous due to their exceptional photophysical properties compared to other heterocyclic compounds. The design of these sensors often involves the strategic functionalization of the thiophene ring with specific recognition moieties and signaling units.

Thiophene derivatives have been successfully employed in the development of chemosensors for a variety of analytes, including cations and anions. The sensing mechanism is typically based on processes such as intramolecular charge transfer (ICT), chelation-enhanced fluorescence (CHEF), or fluorescence quenching. For instance, dicyanovinyl-substituted thiophenes have demonstrated utility as anion chemosensors. The interaction with an anion, such as cyanide, can induce a nucleophilic addition to the dicyanovinyl group, leading to a disruption of the ICT pathway and a corresponding change in the optical signal. This allows for the colorimetric or fluorometric detection of the target anion.

While specific research detailing the direct incorporation of the this compound moiety into such systems is limited, its structural features suggest potential applications. The nitro group is a strong electron-withdrawing group, which can enhance the ICT character of a molecule when paired with a suitable electron-donating group. This push-pull electronic structure is a common design motif for optical chemosensors. The interaction of a target analyte with a receptor site on a sensor molecule incorporating this compound could modulate this ICT process, resulting in a detectable optical response.

The following table summarizes the types of analytes detected by various functionalized thiophene-based chemosensors, illustrating the versatility of the thiophene scaffold in molecular recognition.

| Analyte Type | Thiophene Derivative Class | Sensing Mechanism | Optical Response |

| Cations (e.g., Al³⁺, Zn²⁺, Hg²⁺) | Functionalized Thiophenes with Chelating Groups | Chelation-Enhanced Fluorescence (CHEF) or Quenching | Fluorescence "turn-on" or "turn-off" |

| Anions (e.g., CN⁻, F⁻) | Dicyanovinyl-Substituted Thiophenes | Nucleophilic Addition, Disruption of ICT | Colorimetric and/or Fluorometric Change |

| Protein Aggregates | Oligo- and Polythiophenes | Conformational Changes upon Binding | Changes in Fluorescence Emission Spectra |

Detailed research findings on related thiophene-based chemosensors reveal the nuanced interplay between molecular structure and sensing performance. For example, the selectivity of a sensor for a particular ion is often governed by the specific design of the binding pocket and the nature of the heteroatoms involved in coordination. The sensitivity of the sensor is related to the efficiency of the signaling mechanism, which is directly linked to the photophysical properties of the fluorophore, in this case, the thiophene core.

Although direct evidence is sparse for this compound, its potential as a precursor for more complex sensor molecules is significant. The nitroethenyl group can be chemically modified, for example, through reduction to an aminoethenyl group, which could then be further functionalized to introduce specific ion-binding sites. This synthetic versatility underscores the potential of this compound as a valuable starting material in the development of novel optical chemosensors and molecular recognition systems.

Computational and Theoretical Investigations of 3 2 Nitroethenyl Thiophene

Electronic Structure Analysis and Quantum Chemical Predictions of Reactivity

Computational chemistry provides powerful tools for analyzing the electronic structure of molecules like 3-(2-nitroethenyl)thiophene, offering insights into their stability, reactivity, and potential applications. semanticscholar.org Density Functional Theory (DFT) is a commonly employed method for these investigations, providing a balance between computational cost and accuracy for studying organic molecules. nih.govnih.gov Calculations are often performed to determine optimized molecular geometries and a range of quantum chemical parameters that act as descriptors for reactivity. researchgate.net

A key aspect of electronic structure analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ufms.br The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net A high HOMO energy and a low LUMO energy suggest high reactivity. researchgate.net The difference between these energies, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a smaller gap generally corresponds to higher polarizability and greater chemical reactivity. jchps.com

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.5 to -1.5 |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies (ELUMO - EHOMO) | 3.5 to 4.5 |

| Ionization Potential (I) | Energy required to remove an electron (-EHOMO) | 5.5 to 6.5 |

| Electron Affinity (A) | Energy released when an electron is added (-ELUMO) | 1.5 to 2.5 |

| Electronegativity (χ) | Tendency to attract electrons ((I+A)/2) | 3.5 to 4.5 |

| Chemical Hardness (η) | Resistance to change in electron distribution ((I-A)/2) | 1.75 to 2.25 |

| Electrophilicity Index (ω) | Global electrophilic nature of the molecule (χ²/2η) | 1.5 to 2.5 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions, including transition states, intermediates, and reaction energy profiles. For this compound, the presence of both an aromatic thiophene ring and a conjugated nitroalkene moiety offers multiple pathways for reactivity. Theoretical studies on related systems have explored reactions such as oxidation, H-abstraction, and cycloadditions. researchgate.net

The nitroethene group is particularly known for its participation in [3+2] cycloaddition reactions, where it typically acts as the electrophilic component. chemrxiv.orgnih.gov DFT calculations can be used to model these reactions, for example, with dipoles like nitrones or nitrile oxides. mdpi.comnih.gov Such studies help determine the regioselectivity and stereoselectivity of the reaction by comparing the activation energies of different possible pathways. chemrxiv.org The calculations reveal whether the reaction proceeds through a concerted, one-step mechanism or a stepwise mechanism involving a zwitterionic intermediate. nih.govnih.gov Analysis of the transition state geometries and the electronic flux between the reacting molecules can classify the reaction's nature, for instance, as a polar process. mdpi.comnih.gov

Computational investigations into the reactions of the thiophene ring itself often focus on its behavior with radicals or oxidants. researchgate.net The reaction of thiophene with species like molecular oxygen can proceed via hydrogen abstraction or addition/elimination pathways. researchgate.net By calculating the potential energy surfaces for these different routes, researchers can identify the most energetically favorable channel. researchgate.net For this compound, computational models would need to consider the interplay between the reactivity of the thiophene ring and the attached nitroethenyl substituent, which influences the electron distribution and stability of potential intermediates.

| Reaction Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Isolated this compound + Dipole | 0.0 |

| Molecular Complex | Pre-reaction complex between reactants | -2.5 |

| Transition State (TS) | Highest energy point along the reaction coordinate | +15.0 |

| Product | Cycloaddition adduct (e.g., an isoxazoline) | -20.0 |

Conformational Landscape and Energetic Profiling of Derivatives

The biological activity and material properties of molecules are deeply connected to their three-dimensional structure and conformational flexibility. For derivatives of this compound, computational methods can be used to explore the conformational landscape and determine the relative energies of different spatial arrangements (conformers). researchgate.net

A key conformational feature of this compound and its derivatives is the rotation around the single bond connecting the C3 atom of the thiophene ring to the ethenyl group. This rotation defines the dihedral angle between the plane of the thiophene ring and the plane of the nitrovinyl substituent. Computational techniques, such as performing a relaxed potential energy surface (PES) scan, can map the energy of the molecule as this dihedral angle is systematically varied. cwu.educwu.edu This analysis reveals the location of energy minima, which correspond to stable conformers (e.g., syn or anti), and energy maxima, which represent the transition states for rotation between these conformers. cwu.edu The energy difference between a stable conformer and a rotational transition state is the activation energy barrier for that conformational change. cwu.edu

For styryl-thiophene compounds, which are structurally analogous, computational studies have been used to identify the most stable conformers of both cis and trans isomers. nih.gov These studies show that substituents can impact the stability of different conformations. nih.gov By examining the conformational preferences and the energy barriers to rotation, researchers can understand the structural dynamics of these molecules in different environments, which is crucial for designing molecules with specific shapes or functions. researchgate.net

| Dihedral Angle (°) | Conformation | Relative Energy (kcal/mol) |

|---|---|---|

| 0 | Syn-planar (Eclipsed) - Transition State | 5.5 |

| ~45 | Gauche | 2.0 |

| 90 | Orthogonal - Transition State | 6.0 |

| ~135 | Gauche | 2.2 |

| 180 | Anti-planar (Eclipsed) - Stable Conformer | 0.0 |

常见问题

Q. What are the primary synthetic routes for 3-(2-Nitroethenyl)thiophene, and how do reaction conditions influence yield?

- Methodological Answer : this compound can be synthesized via condensation reactions. For example, the Fiesselmann synthesis involves reacting thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to form thiophene derivatives. The Gewald reaction is another route, using sulfur, α-methylene carbonyl compounds, and α-cyano esters. Optimizing reaction parameters (e.g., temperature, solvent polarity, and catalyst choice) is critical. For instance, using triethylamine as a base in dichloromethane improves regioselectivity . Yields are typically monitored via TLC and purified via column chromatography .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR are essential for confirming regiochemistry and nitro-group positioning. Thiophene protons typically resonate at δ 6.8–7.5 ppm, while nitrovinyl protons appear downfield (δ 7.5–8.2 ppm) .

- IR Spectroscopy : The nitro group’s asymmetric stretching (1520–1550 cm) and symmetric stretching (1340–1380 cm) confirm its presence .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What safety protocols are necessary when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation .

- Waste Disposal : Neutralize nitro-containing byproducts with reducing agents (e.g., Fe/NHCl) before disposal .

Advanced Research Questions

Q. How does computational modeling (e.g., DFT) predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G* basis set) reveal the compound’s HOMO-LUMO gap (~3.5 eV), indicating potential as a semiconductor. Solvent effects (PCM model) and nitro group orientation significantly polarize the π-electron system . Vibrational frequencies calculated via DFT align with experimental IR data, validating structural assignments .

Q. Can this compound be polymerized for conductive materials, and how is electrosynthesis optimized?

- Methodological Answer : Electropolymerization on indium tin oxide (ITO) electrodes in acetonitrile/TBAPF electrolyte produces redox-active films. Cyclic voltammetry (CV) between −0.5 V to +1.2 V (vs. Ag/AgCl) at 100 mV/s optimizes film conductivity. Overoxidation at higher potentials (>+1.5 V) reduces conductivity but enhances stability. In-situ UV-Vis and CD spectroscopy confirm polymer formation and chirality if enantiopure monomers are used .

Q. How do structural modifications (e.g., substituent effects) influence the bioactivity of nitrovinyl-thiophene derivatives?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., -CN, -CF) at the 4-position of the thiophene ring enhances inhibitory activity against enzymes like cyclooxygenase-2 (COX-2). Competitive binding assays (e.g., fluorescence quenching) quantify affinity (). Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with Arg120 in COX-2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。